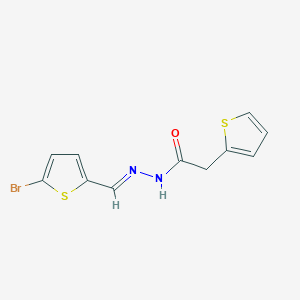

5-(2-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Fluorophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol est un composé appartenant à la classe des dérivés triazoliques

Méthodes De Préparation

La synthèse de 5-(2-Fluorophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol implique généralement la réaction de la 2-fluorobenzaldéhyde avec l'hydrazine 3-méthoxybenzylidène pour former l'hydrazone correspondante. Cet intermédiaire est ensuite cyclisé avec de la thiourée en milieu acide pour donner le dérivé triazolique souhaité. Les conditions réactionnelles comprennent souvent un reflux dans l'éthanol ou un autre solvant approprié, avec l'ajout d'une quantité catalytique d'acide pour faciliter le processus de cyclisation.

Analyse Des Réactions Chimiques

5-(2-Fluorophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol peut subir diverses réactions chimiques, notamment:

Oxydation: Le groupe thiol peut être oxydé pour former une liaison disulfure ou un dérivé acide sulfonique.

Réduction: Le groupe imine peut être réduit pour former l'amine correspondante.

Substitution: L'atome de fluor sur le cycle phényle peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines ou les thiols. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Chimie: Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés uniques.

Biologie: Le composé a montré un potentiel en tant qu'agent antimicrobien, des études indiquant son efficacité contre certaines souches bactériennes et fongiques.

Médecine: La recherche a exploré son potentiel en tant qu'agent anticancéreux, certaines études suggérant qu'il pourrait inhiber la croissance de certaines lignées cellulaires cancéreuses.

Industrie: Il peut être utilisé dans le développement de nouveaux produits agrochimiques et pharmaceutiques, contribuant aux progrès dans ces secteurs.

Mécanisme d'action

Le mécanisme d'action de 5-(2-Fluorophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne peut être attribuée à sa capacité à perturber la membrane cellulaire ou à inhiber les enzymes clés impliquées dans le métabolisme microbien. Dans le contexte de son activité anticancéreuse, le composé peut induire l'apoptose ou inhiber la prolifération cellulaire en ciblant des voies de signalisation spécifiques impliquées dans la croissance et la survie des cellules cancéreuses.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.

Industry: It can be used in the development of new agrochemicals and pharmaceuticals, contributing to advancements in these sectors.

Mécanisme D'action

The mechanism of action of 5-(2-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit key enzymes involved in microbial metabolism. In the context of its anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth and survival.

Comparaison Avec Des Composés Similaires

5-(2-Fluorophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol peut être comparé à d'autres dérivés triazoliques, tels que:

1,2,4-Triazole-3-thiol: Un dérivé triazolique plus simple présentant des propriétés chimiques similaires mais ne comportant pas les groupes fluorophényle et méthoxybenzylidène.

5-Phényl-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol: Un composé similaire avec un groupe phényle au lieu d'un groupe fluorophényle, qui peut présenter des activités biologiques et une réactivité chimique différentes.

La particularité de 5-(2-Fluorophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol réside dans son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

Numéro CAS |

677765-58-1 |

|---|---|

Formule moléculaire |

C16H13FN4OS |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

3-(2-fluorophenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H13FN4OS/c1-22-12-6-4-5-11(9-12)10-18-21-15(19-20-16(21)23)13-7-2-3-8-14(13)17/h2-10H,1H3,(H,20,23)/b18-10+ |

Clé InChI |

ZMPIOJRESJAOHE-VCHYOVAHSA-N |

SMILES isomérique |

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |

SMILES canonique |

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)

![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)

![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12023952.png)

![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide](/img/structure/B12023958.png)

![(3Z)-1-benzyl-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023966.png)

![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)

![Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023991.png)